Product packaging for 4-(Methylthio)benzo[d]oxazol-2-amine(Cat. No.:)

4-(Methylthio)benzo[d]oxazol-2-amine

Cat. No.: B15206499
M. Wt: 180.23 g/mol
InChI Key: AJRUPIAHEOGKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for human or veterinary or diagnostic use. 4-(Methylthio)benzo[d]oxazol-2-amine is a chemical compound of significant interest in research and development, particularly in the fields of medicinal chemistry and organic synthesis. The benzoxazole core is a privileged scaffold in drug discovery, and the substitution with a methylthio group at the 4-position offers a versatile handle for further chemical modification. This structure is analogous to other aminobenzoxazole derivatives, which are frequently investigated for their diverse biological activities. Researchers value this compound as a key synthetic intermediate. The 2-amine functional group can be used in condensation reactions to form Schiff bases or heterocyclic systems, while the methylthio group can be readily oxidized or displaced, allowing for the creation of a wide array of more complex molecules. These derivatives have potential applications in the development of novel therapeutic agents, agrochemicals, and functional materials. The compound requires careful handling and should be stored in a cool, dry, and dark place, sealed under appropriate conditions to ensure its stability, consistent with the storage recommendations for similar research compounds . As with many specialized research chemicals, the buyer is responsible for confirming the product's identity and purity to suit their specific experimental needs. This product is offered exclusively for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2OS B15206499 4-(Methylthio)benzo[d]oxazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

4-methylsulfanyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H8N2OS/c1-12-6-4-2-3-5-7(6)10-8(9)11-5/h2-4H,1H3,(H2,9,10)

InChI Key

AJRUPIAHEOGKFZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1N=C(O2)N

Origin of Product

United States

Synthetic Methodologies for 4 Methylthio Benzo D Oxazol 2 Amine and Its Advanced Precursors

Historical and Current Synthetic Routes to the Benzo[d]oxazol-2-amine Core

The benzo[d]oxazol-2-amine framework is a common motif in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. These strategies can be broadly categorized into multi-step syntheses from various starting materials and more streamlined one-pot or cascade reactions.

Multi-Step Synthesis Strategies from Diverse Starting Materials

Historically, the most prevalent method for constructing the 2-aminobenzoxazole (B146116) core involves the cyclization of o-aminophenol derivatives. A classic and widely utilized approach is the reaction of an o-aminophenol with cyanogen (B1215507) bromide (BrCN). acs.orgnih.gov This method, while effective, involves the use of a highly toxic reagent, prompting the development of safer alternatives.

Modern multi-step syntheses often employ less hazardous cyanating agents. For instance, the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), provides a safer route to 2-aminobenzoxazoles. acs.orgnih.gov This reaction proceeds through the activation of the cyanating agent by the Lewis acid, followed by nucleophilic attack of the aminophenol and subsequent intramolecular cyclization.

Another versatile multi-step strategy involves the conversion of o-aminophenol to a more elaborate intermediate that can be cyclized in a subsequent step. For example, reaction with carbon disulfide in a basic medium can yield a benzoxazole-2-thiol intermediate. This thiol can then be further functionalized and converted to the 2-amino group through various chemical transformations, including the Smiles rearrangement. acs.orgnih.gov

The general scheme for these multi-step syntheses is outlined below:

Starting MaterialReagent(s)Intermediate(s)Final ProductReference(s)
o-Aminophenol1. Carbon Disulfide, Base2. Activating Agent (e.g., Chloroacetyl chloride)3. AmineBenzoxazole-2-thiol, Activated thiolN-Substituted Benzo[d]oxazol-2-amine acs.orgnih.gov
o-AminophenolN-cyano-N-phenyl-p-toluenesulfonamide (NCTS), BF₃·Et₂O-Benzo[d]oxazol-2-amine acs.orgnih.gov
Tertiary Amides and 2-AminophenolsTriflic anhydride (B1165640) (Tf₂O), 2-FluoropyridineAmidinium salt2-Substituted benzoxazoles nih.gov

One-Pot and Cascade Reaction Approaches

To improve efficiency and reduce waste, one-pot and cascade reaction strategies for the synthesis of 2-aminobenzoxazoles have gained significant attention. These methods combine multiple reaction steps into a single operation without the isolation of intermediates.

An example of a one-pot synthesis involves the reaction of o-aminophenols, an aldehyde, and an amine source in the presence of an oxidizing agent. This approach combines imine formation, cyclization, and aromatization in a single pot. organic-chemistry.org

Cascade reactions, which involve a series of intramolecular transformations, have also been employed. A notable example is the Tf₂O-promoted electrophilic activation of tertiary amides, which react with 2-aminophenols in a cascade sequence of nucleophilic addition, intramolecular cyclization, and elimination to afford 2-substituted benzoxazoles. nih.gov This method offers a high degree of convergence and allows for the rapid assembly of the benzoxazole (B165842) core. nih.gov

Furthermore, an efficient one-pot amination of benzoxazole-2-thiol, mediated by chloroacetyl chloride via an intramolecular Smiles rearrangement, has been developed. This metal-free approach is notable for its wide amine scope and short reaction times. acs.orgnih.gov

Regioselective Introduction of the Methylthio Group at the C-4 Position

The key challenge in the synthesis of 4-(Methylthio)benzo[d]oxazol-2-amine is the regioselective installation of the methylthio group. This can be achieved either by starting with a pre-functionalized precursor or by direct functionalization of the benzoxazole ring.

Thiolation Reactions and Electrophilic Sulfur Reagents

Direct C-H thiolation of the benzoxazole core is a potential route, although regioselectivity can be a challenge. The use of electrophilic sulfur reagents in the presence of a directing group or a catalyst can facilitate substitution at the C-4 position. While specific examples for the C-4 methylthiolation of benzo[d]oxazol-2-amine are scarce, general methodologies for the thiolation of aromatic and heteroaromatic compounds can be considered. Reagents such as dimethyl disulfide (DMDS) in the presence of a strong acid or a transition metal catalyst could potentially be employed. rsc.orguni-goettingen.de

Nucleophilic Aromatic Substitution Precursors

A more controlled and widely applicable strategy involves the synthesis of an advanced precursor, namely 2-amino-4-(methylthio)phenol (B14839072) . This precursor contains both the required amino and methylthio groups in the correct positions for the subsequent cyclization to form the target molecule.

A plausible synthetic route to 2-amino-4-(methylthio)phenol starts from the commercially available 4-(methylthio)phenol (B156131). The synthesis would proceed via the following steps:

Nitration: Regioselective nitration of 4-(methylthio)phenol at the position ortho to the hydroxyl group. The hydroxyl group is a strong activating and ortho, para-directing group. Since the para position is blocked by the methylthio group, nitration is expected to occur predominantly at the ortho position.

Reduction: The resulting 2-nitro-4-(methylthio)phenol is then reduced to the corresponding 2-amino-4-(methylthio)phenol. Various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, can be employed for this transformation.

Once 2-amino-4-(methylthio)phenol is obtained, the final cyclization to form the 2-aminobenzoxazole ring can be achieved using methods described in section 2.1. For instance, reaction with cyanogen bromide or a less toxic cyanating agent like NCTS would yield this compound.

An alternative approach utilizing nucleophilic aromatic substitution (SNAr) could involve a 4-halobenzo[d]oxazol-2-amine derivative. If a suitable 4-fluoro- (B1141089) or 4-chlorobenzo[d]oxazol-2-amine (B1594522) could be synthesized, a nucleophilic substitution reaction with sodium methyl mercaptide (NaSMe) could potentially introduce the methylthio group at the C-4 position. The success of this approach would depend on the activation of the C-4 position towards nucleophilic attack. nih.govlibretexts.org

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is a growing focus, aiming to reduce environmental impact and improve safety and efficiency.

Key green strategies that have been applied to the synthesis of the 2-aminobenzoxazole scaffold include:

Use of Reusable Catalysts : Heterogeneous catalysts, such as those based on fly ash or nano-catalysts like TiO₂–ZrO₂, and recyclable ionic liquids have been employed to facilitate easy separation and reuse, reducing waste. rsc.orgmdpi.comnih.gov

Development of Metal-Free Pathways : To avoid the use of potentially toxic and expensive transition metals, metal-free catalytic systems and rearrangement reactions have been developed. acs.orgnih.govmdpi.com

Safer Reagents and Solvents : A major advancement is the replacement of hazardous reagents like BrCN with safer alternatives such as NCTS. acs.orgnih.govresearchgate.net Furthermore, performing reactions in environmentally benign solvents like water or under solvent-free conditions is a significant green improvement. rsc.orgscienceandtechnology.com.vn

Atom Economy and E-Factor Analysis of Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. rsc.orgnih.gov The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product, provides another metric for assessing the environmental impact of a synthetic process.

Analyzing a plausible pathway to this compound, such as the cyclization of 2-amino-3-(methylthio)phenol (B14836591) with cyanogen bromide, illustrates the concept.

Reaction: C₇H₉NOS + BrCN → C₈H₈N₂OS + HBr

Molecular Weight of Desired Product (C₈H₈N₂OS): ~196.25 g/mol

Molecular Weight of Reactants (C₇H₉NOS + BrCN): ~169.24 g/mol + ~105.92 g/mol = ~275.16 g/mol

Percent Atom Economy = (MW of Product / MW of all Reactants) x 100 = (196.25 / 275.16) x 100 ≈ 71.3%

While a 71.3% atom economy is reasonable, the generation of the stoichiometric byproduct hydrobromic acid (HBr) represents significant waste. In contrast, direct C-H amination reactions are noted for their superior atom economy, as they involve the formation of C-N bonds with the theoretical loss of only H₂. nih.gov Similarly, cycloaddition reactions are highly atom-economical as all reactant atoms are typically incorporated into the product. nih.gov Synthetic routes that minimize the use of protecting groups and stoichiometric reagents will inherently have a better atom economy and a lower E-Factor. nih.gov

Exploration of Solvent-Free and Microwave-Assisted Syntheses

A significant advancement in applying green chemistry to benzoxazole synthesis is the use of solvent-free and microwave-assisted techniques. These methods often lead to dramatically reduced reaction times, increased energy efficiency, and higher yields with simpler workup procedures. scienceandtechnology.com.vnresearchgate.net

Several studies have demonstrated the successful synthesis of 2-substituted benzoxazoles under these conditions. One protocol achieves the direct coupling of 2-aminophenol (B121084) with various carboxylic acids under microwave irradiation without any added catalyst or solvent. researchgate.nettsu.edu Another efficient method involves the microwave-assisted condensation of 2-aminophenols with aldehydes using a catalytic amount of iodine as an oxidant, again under solvent-free conditions, affording products in good to excellent yields (67-90%). scienceandtechnology.com.vn

Microwave technology has also been effectively combined with heterogeneous catalysis. A user-friendly and efficient protocol for the C-H amination of benzoxazoles uses a supported copper catalyst enhanced by microwave irradiation. nih.gov This approach not only accelerates the reaction but also improves selectivity and allows for milder reaction conditions, further underscoring the benefits of combining these green technologies. nih.gov

Reactivity and Reaction Mechanisms of 4 Methylthio Benzo D Oxazol 2 Amine

Reactivity of the Amine Moiety in 4-(Methylthio)benzo[d]oxazol-2-amine

The exocyclic amine group at the 2-position of the benzoxazole (B165842) ring is a key determinant of the molecule's chemical persona, imparting nucleophilic character and providing a versatile handle for a wide array of chemical transformations.

Nucleophilic Reactivity and Derivatization Potential

The lone pair of electrons on the nitrogen atom of the 2-amino group renders it nucleophilic, making it susceptible to reactions with a variety of electrophiles. This inherent nucleophilicity allows for a broad range of derivatization strategies, enabling the synthesis of novel compounds with potentially diverse applications.

Acylation and sulfonylation reactions are common transformations for 2-aminobenzoxazole (B146116) analogues. nih.gov For instance, reaction with acyl chlorides or sulfonyl chlorides in the presence of a base would be expected to yield the corresponding amides and sulfonamides. These reactions proceed via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl or sulfonyl center, followed by the elimination of a leaving group.

Alkylation of the amine moiety is also a feasible transformation, leading to the formation of secondary and tertiary amines. This can be achieved using alkyl halides or other alkylating agents. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.

The nucleophilic character of the amine is also demonstrated in its ability to participate in coupling reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed to form C-N bonds with aryl or vinyl halides, further expanding the synthetic utility of the parent compound.

Condensation and Cyclization Reactions Involving the Amino Group

The 2-amino group of this compound is a versatile building block for the construction of more complex heterocyclic systems through condensation and cyclization reactions. These reactions often leverage the nucleophilicity of the amine in conjunction with other reactive sites.

Condensation with carbonyl compounds, such as aldehydes and ketones, can lead to the formation of Schiff bases (imines). nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imines are themselves valuable intermediates for further synthetic elaborations.

Furthermore, the amino group can participate in cyclocondensation reactions with bifunctional electrophiles to construct new fused ring systems. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) rings, a common motif in medicinal chemistry. mdpi.com The mechanism of these reactions generally involves an initial condensation to form an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent aromatization.

The synthesis of various 2-aminobenzoxazoles often involves a cyclization step where an o-aminophenol reacts with a cyanating agent like cyanogen (B1215507) bromide. nih.gov While this pertains to the formation of the core structure, the reactivity of the resulting exocyclic amine in further cyclization reactions is a key aspect of its chemical utility.

Transformations Involving the Methylthio Group

The methylthio (-SCH₃) substituent at the 4-position of the benzoxazole ring introduces another dimension to the molecule's reactivity, offering pathways for oxidation, substitution, and carbon-sulfur bond functionalization.

Oxidation Reactions (e.g., Sulfoxide (B87167) and Sulfone Formation)

The sulfur atom in the methylthio group is susceptible to oxidation, allowing for the controlled formation of the corresponding sulfoxide and sulfone derivatives. These transformations can significantly alter the electronic properties and biological activity of the parent molecule. The thioether group is electron-donating, while the resulting sulfoxide and sulfone moieties are electron-withdrawing. acs.org

Oxidation to the sulfoxide is typically achieved using mild oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The reaction mechanism involves the nucleophilic attack of the sulfur atom on the oxidant. Careful control of the reaction conditions, including temperature and stoichiometry of the oxidizing agent, is crucial to prevent over-oxidation to the sulfone.

Oxidizing AgentProductTypical Conditions
Hydrogen Peroxide (H₂O₂)SulfoxideCatalytic acid or base, room temperature
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide1 equivalent, chlorinated solvent, 0°C to room temperature
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfone>2 equivalents, chlorinated solvent, elevated temperature
Potassium permanganate (B83412) (KMnO₄)SulfoneAqueous solution, often with heating

Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing agents or more forcing reaction conditions. Reagents such as potassium permanganate or an excess of m-CPBA can be employed for this transformation. The resulting sulfone is a highly stable functional group.

Nucleophilic Displacement and Exchange Reactions of the Methylthio Group

The methylthio group can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. wikipedia.org However, it is generally considered a poorer leaving group compared to halogens. For a successful SₙAr reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions relative to the leaving group. masterorganicchemistry.comlibretexts.org In the case of this compound, the benzoxazole ring system itself has some electron-withdrawing character, which might facilitate such reactions, though likely requiring harsh conditions.

Potential nucleophiles for the displacement of the methylthio group include alkoxides, amines, and thiols. The reaction would proceed through a Meisenheimer-like intermediate, where the nucleophile adds to the aromatic ring, followed by the elimination of the methylthiolate anion.

C-S Bond Activation and Cleavage Studies

In recent years, transition metal-catalyzed C-S bond activation has emerged as a powerful tool for the functionalization of aryl sulfides. nih.govresearchgate.net This approach allows for the cleavage of the relatively inert carbon-sulfur bond and the formation of new carbon-carbon or carbon-heteroatom bonds.

Rhodium(I)-catalyzed coupling of aryl methyl sulfides with boronic acids has been reported, representing a Suzuki-type cross-coupling reaction where the methylthio group is effectively replaced by an aryl or alkenyl group. rsc.org Such a transformation on this compound would provide a route to novel biaryl or styryl derivatives.

The mechanism of these reactions typically involves the oxidative addition of the C-S bond to a low-valent transition metal center, followed by transmetalation with the coupling partner and subsequent reductive elimination to afford the final product and regenerate the catalyst.

Catalyst SystemCoupling PartnerProduct Type
Rh(I) with chelating phosphine (B1218219) ligandsAryl/Alkenyl Boronic AcidsBiaryl/Styryl derivatives
Palladium-NHC catalystAzaarylmethanesDiaryl- or Triarylmethanes
Nickel-based catalystsArylzinc reagentsBiaryl derivatives

Furthermore, photochemical C-S bond cleavage has been observed in methyl aryl sulfides, leading to the formation of radical intermediates. tandfonline.com This reactivity could potentially be exploited for radical-mediated transformations of this compound.

Reactivity of the Benzo[d]oxazole Heterocyclic Core

The reactivity of the benzoxazole scaffold is dictated by the interplay of the fused benzene (B151609) and oxazole (B20620) rings. The electron-donating nature of the oxygen and nitrogen atoms in the oxazole ring generally activates the heterocyclic system towards certain reactions, while also influencing the regioselectivity of substitutions on the benzene ring. The presence of a 2-amino group further modifies this reactivity, as does the methylthio group at the 4-position. However, the precise electronic and steric effects of the 4-methylthio group on the reactivity of this compound remain to be experimentally determined.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution: For the general benzoxazole core, electrophilic aromatic substitution typically occurs on the benzene ring. The directing influence of the fused oxazole ring and the 2-amino group would need to be considered in conjunction with the effect of the 4-methylthio group. The -SMe group is generally an ortho-, para-directing group and is activating. However, its influence on the 5-, 6-, and 7-positions of the benzoxazole ring in this compound has not been documented.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzoxazole ring is less common and typically requires the presence of strong electron-withdrawing groups or activation via quaternization of the ring nitrogen. No studies have been found that investigate the susceptibility of this compound to such reactions.

Ring-Opening and Rearrangement Reactions of the Oxazole Ring

The oxazole ring in benzoxazoles can undergo cleavage under various conditions, such as strong acidic or basic hydrolysis, or through reactions with certain nucleophiles. These reactions often lead to the formation of 2-aminophenol (B121084) derivatives. Similarly, rearrangements of the benzoxazole skeleton are known, but specific studies on this compound are absent from the literature.

Palladium-Catalyzed Cross-Coupling Reactions at Various Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For benzoxazoles, these reactions can occur at various positions, typically requiring a halide or triflate handle. Research into the direct C-H activation and functionalization of the benzoxazole core has also been explored. However, no specific examples or methodologies have been reported for the palladium-catalyzed cross-coupling of this compound at any position on the heterocyclic core.

Detailed Mechanistic Investigations of Key Reactions of this compound

A thorough understanding of the reaction mechanisms is crucial for the strategic application of a compound in synthesis. This requires detailed experimental and computational studies.

Kinetic Studies and Reaction Rate Determination

No kinetic studies have been published for any reaction involving this compound. Such studies would be invaluable for quantifying the electronic and steric effects of the 4-methylthio substituent on the reaction rates and for comparing its reactivity to other substituted benzoxazoles.

Transition State Analysis and Energy Landscapes

A comprehensive understanding of the reactivity of this compound necessitates a detailed examination of the transition states and energy landscapes associated with its chemical transformations. While specific computational studies detailing the transition state analysis for this particular molecule are not extensively available in the current body of scientific literature, valuable insights can be extrapolated from computational investigations of closely related benzoxazole structures. These studies, often employing Density Functional Theory (DFT), provide a foundational framework for predicting the reactivity and mechanistic pathways of this compound.

Theoretical models suggest that reactions involving the exocyclic amine or the benzoxazole ring system proceed through distinct transition states, the energies of which dictate the reaction kinetics. For instance, in reactions such as N-acylation or N-alkylation, the nucleophilic attack of the 2-amino group on an electrophile would proceed through a tetrahedral transition state. The stability of this transition state, and thus the activation energy of the reaction, would be influenced by the electronic effects of the methylthio group at the 4-position. The electron-donating nature of the methylthio group is expected to increase the nucleophilicity of the amino group, potentially lowering the activation barrier for such reactions.

In the context of ring-opening reactions, computational studies on analogous compounds like 2-benzoxazolinone (B145934) offer a pertinent comparison. A study on the aminolysis of 2-benzoxazolinone with methylamine (B109427) identified and compared three possible reaction mechanisms: zwitterionic, neutral stepwise, and neutral concerted pathways. nih.gov The calculations, performed at the B3LYP/6-31G* level of theory, revealed that the neutral concerted mechanism is the most energetically favorable in the gas phase. nih.gov This pathway involves a four-centered transition state where the 1,2-addition of the N-H bond of methylamine occurs across the C=O bond of the benzoxazolinone ring. nih.gov The calculated activation barrier for this rate-determining step was found to be in the range of 28-29 kcal/mol in the gas phase. nih.gov The inclusion of solvent effects using a polarizable continuum model (PCM) showed a reduction in the activation barrier. nih.gov

These findings suggest that reactions of this compound could also proceed through similarly complex transition states, with the energy landscape being sensitive to the reaction environment. For instance, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a potential reaction pathway for derivatives of 2-aminobenzoxazoles. The feasibility of such a rearrangement would be governed by the stability of the Meisenheimer complex-like transition state, which could be sterically and energetically demanding. acs.orgnih.gov

While specific experimental or computational data for this compound is pending, the following table provides an illustrative example of the kind of data that would be generated from a computational study on a related reaction, based on the aminolysis of 2-benzoxazolinone. nih.gov

Reaction PathwayPhaseActivation Energy (kcal/mol)
Neutral ConcertedGas28-29
Neutral ConcertedWater (PCM)20
Neutral ConcertedEthanol (PCM)20
Neutral ConcertedAcetonitrile (PCM)22
Neutral StepwiseGas~42

This table is based on data for the aminolysis of 2-benzoxazolinone and is intended to be illustrative of the type of data obtained from transition state analysis.

Further computational investigations focused specifically on this compound are required to delineate the precise energy landscapes and transition state structures for its various reactions. Such studies would provide invaluable quantitative data on activation energies and reaction thermodynamics, enabling a more accurate prediction of its chemical behavior.

Derivatization and Analog Development of 4 Methylthio Benzo D Oxazol 2 Amine for Specific Research Objectives

Structural Modification at the Amine Nitrogen of 4-(Methylthio)benzo[d]oxazol-2-amine

The 2-amino group of the this compound scaffold serves as a versatile handle for the introduction of a wide array of functional groups. This nucleophilic nitrogen can readily undergo reactions such as acylation, sulfonylation, carbamoylation, alkylation, and arylation to yield a library of N-substituted derivatives.

The primary amine of this compound can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the parent amine with acyl chlorides or acid anhydrides under basic conditions. The resulting N-acyl derivatives introduce a carbonyl group, which can act as a hydrogen bond acceptor and influence the molecule's conformation. A variety of acyl groups, bearing different aliphatic or aromatic substituents, can be introduced to probe the structure-activity relationships.

Sulfonylation of the 2-amino group leads to the formation of sulfonamides. This is generally accomplished by reacting this compound with a range of sulfonyl chlorides in the presence of a base like pyridine or triethylamine. mdpi.com The resulting sulfonamide linkage is stable and can significantly impact the electronic properties and acidity of the N-H bond. The synthesis of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide has been demonstrated through the condensation of 2-aminobenzothiazole with 4-chlorobenzenesulphonyl chloride, a reaction pathway that is analogous for the subject compound. mdpi.com

Carbamoylation, the introduction of a carbamoyl group, can be achieved by treating the parent amine with isocyanates or carbamoyl chlorides. This modification introduces a urea or carbamate-like functionality, which can participate in hydrogen bonding and alter the solubility of the resulting analog.

Table 1: Examples of Acylation, Sulfonylation, and Carbamoylation Reactions on the 2-Amino Group

Reagent Functional Group Introduced Resulting Derivative Class
Acetyl chloride Acetyl N-acetyl-4-(methylthio)benzo[d]oxazol-2-amine
Benzoyl chloride Benzoyl N-benzoyl-4-(methylthio)benzo[d]oxazol-2-amine
Benzenesulfonyl chloride Benzenesulfonyl N-(4-(methylthio)benzo[d]oxazol-2-yl)benzenesulfonamide

The synthesis of N-alkylated and N-arylated derivatives of 2-aminobenzoxazoles and their benzothiazole (B30560) counterparts has been explored, suggesting similar transformations are applicable to this compound. nih.govnih.gov N-alkylation introduces aliphatic chains of varying lengths and branching, which can modulate the lipophilicity and steric bulk around the 2-position. These reactions can be carried out using alkyl halides in the presence of a base. The synthesis of N-alkylbenzo[d]oxazol-2-amine derivatives has been achieved via a metal-free process starting from benzoxazole-2-thiol, which is methylated to form a methyl sulfide intermediate that then reacts with an amine. nih.gov

N-arylation, the introduction of an aromatic ring system at the 2-amino position, is a valuable strategy for exploring pi-stacking interactions and extending the electronic conjugation of the molecule. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for this purpose, reacting the parent amine with aryl halides or triflates. researchgate.netnih.gov The scope of this reaction allows for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl groups.

Table 2: Examples of Alkylation and Arylation Reactions on the 2-Amino Group

Reagent Functional Group Introduced Resulting Derivative Class
Methyl iodide Methyl N-methyl-4-(methylthio)benzo[d]oxazol-2-amine
Benzyl bromide Benzyl N-benzyl-4-(methylthio)benzo[d]oxazol-2-amine
Phenylboronic acid Phenyl N-phenyl-4-(methylthio)benzo[d]oxazol-2-amine

Modifications of the Methylthio Group and its Derivatives

The methylthio substituent at the 4-position offers another key site for structural diversification. Modifications can range from simple homologation of the alkyl chain to oxidation of the sulfur atom, which dramatically alters its electronic and hydrogen bonding capacity.

The synthesis of analogs with varying alkylthio chains can be achieved to investigate the impact of lipophilicity and steric bulk in this region of the molecule. For instance, ethylthio or propylthio analogs could be prepared. The synthesis of 4-(2-(alkylthio)benzo[d]oxazol-5-yl) derivatives has been reported, showcasing the feasibility of introducing various alkyl groups at the sulfur atom in a related benzoxazole (B165842) system. researchgate.net A general approach to such analogs may involve the synthesis of the corresponding 4-mercaptobenzo[d]oxazol-2-amine intermediate, followed by alkylation with different alkyl halides. A patent for the synthesis of 4-propylthio-o-phenylenediamine, a precursor for albendazole, also provides a basis for the introduction of longer alkylthio chains onto a benzene (B151609) ring. google.com

Furthermore, the sulfur atom of the methylthio group could be replaced with other heteroatoms, such as oxygen or nitrogen, to generate methoxy or methylamino analogs, respectively. These modifications would significantly alter the electronic nature and hydrogen bonding potential of the substituent at the 4-position.

Table 3: Potential Variations of the Alkylthio Group

Modification Example Derivative Potential Synthetic Precursor
Chain Extension 4-(Ethylthio)benzo[d]oxazol-2-amine 4-Mercaptobenzo[d]oxazol-2-amine
Chain Branching 4-(Isopropylthio)benzo[d]oxazol-2-amine 4-Mercaptobenzo[d]oxazol-2-amine
Heteroatom Replacement (Oxygen) 4-Methoxybenzo[d]oxazol-2-amine 4-Hydroxybenzo[d]oxazol-2-amine

The sulfur atom of the methylthio group is susceptible to oxidation, providing a straightforward route to the corresponding sulfoxide (B87167) and sulfone derivatives. Oxidation of 2-(methylthio)benzothiazole has been studied, indicating that similar transformations are likely for this compound. nih.gov Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can be used to selectively form the methylsulfinyl (sulfoxide) group, while stronger oxidizing conditions or an excess of the oxidant will lead to the formation of the methylsulfonyl (sulfone) group. The introduction of these polar, hydrogen bond-accepting groups can dramatically increase the water solubility and alter the electronic properties of the benzoxazole core.

Further derivatization could involve the conversion of the sulfonyl group into a sulfonamide. This would typically require a multi-step synthesis, potentially involving the conversion of the methylthio group to a sulfonyl chloride, which can then be reacted with various amines to generate a library of sulfonamide analogs.

Table 4: Derivatives from Modification of the Methylthio Group

Modification Resulting Functional Group Example Derivative
Oxidation (1 eq. oxidant) Methylsulfinyl 4-(Methylsulfinyl)benzo[d]oxazol-2-amine
Oxidation (2+ eq. oxidant) Methylsulfonyl 4-(Methylsulfonyl)benzo[d]oxazol-2-amine

Substitution Pattern Variations on the Benzo[d]oxazole Core

Modification of the aromatic backbone of the benzo[d]oxazole ring system allows for the fine-tuning of the electronic properties and the introduction of additional points of interaction. Standard electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be explored. The regioselectivity of these reactions will be dictated by the directing effects of the existing 2-amino and 4-methylthio substituents.

Both the amino and methylthio groups are ortho-, para-directing activators. Therefore, electrophilic substitution is likely to occur at the 5- and 7-positions of the benzo[d]oxazole ring. For example, bromination using N-bromosuccinimide could introduce a bromine atom at one of these positions, which could then serve as a handle for further functionalization through cross-coupling reactions. Nitration, followed by reduction of the nitro group to an amine, would provide another point for derivatization.

Table 5: Potential Substitution Patterns on the Benzo[d]oxazole Core

Reaction Potential Position of Substitution Example Derivative
Bromination 5- or 7-position 5-Bromo-4-(methylthio)benzo[d]oxazol-2-amine
Nitration 5- or 7-position 4-(Methylthio)-5-nitrobenzo[d]oxazol-2-amine

Introduction of Halogen, Alkyl, Aryl, and Heteroaryl Substituents

The introduction of diverse substituents onto the this compound core can significantly influence its electronic properties, lipophilicity, and steric profile. While specific literature on the derivatization of this compound is limited, general synthetic routes for modifying the benzoxazole ring are well-established and can be extrapolated.

Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) can modulate a compound's metabolic stability and binding interactions. Electrophilic aromatic substitution reactions are a common method for introducing halogens onto the benzene ring of the benzoxazole core. The positions most susceptible to substitution would be dictated by the directing effects of the existing methylthio and amino groups.

Alkylation and Arylation: The introduction of alkyl and aryl groups can impact the compound's solubility and steric interactions with biological targets. Friedel-Crafts alkylation and acylation, followed by reduction, are standard methods for introducing alkyl groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for forming carbon-carbon bonds to introduce aryl and heteroaryl moieties. These reactions would typically require prior functionalization of the benzoxazole ring with a halide or triflate.

Heteroaryl Substituents: The addition of heteroaryl rings can introduce new hydrogen bonding capabilities and improve pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions are also the preferred method for introducing a wide range of heteroaryl substituents.

A hypothetical derivatization of the this compound scaffold is presented in the table below, illustrating potential modifications.

Position of Substitution Substituent Type Potential Synthetic Method Anticipated Change in Property
Benzene Ring (Positions 5, 6, 7)Halogen (e.g., Cl, Br)Electrophilic HalogenationIncreased lipophilicity, altered electronic profile
Benzene Ring (Positions 5, 6, 7)Alkyl (e.g., CH3, C2H5)Friedel-Crafts AlkylationIncreased lipophilicity, potential steric effects
Benzene Ring (Positions 5, 6, 7)Aryl (e.g., Phenyl)Suzuki or Stille Coupling (requires pre-functionalization)Increased steric bulk, potential for π-π stacking interactions
Amino Group (Position 2)Alkyl/ArylNucleophilic SubstitutionAltered basicity and hydrogen bonding capacity

Annulation of Additional Rings onto the Benzo[d]oxazole Scaffold

Common approaches include:

Diels-Alder Reactions: A diene-containing derivative of the benzoxazole could react with a dienophile to construct a new six-membered ring.

Ring-Closing Metathesis: If the benzoxazole is substituted with two olefinic side chains, ring-closing metathesis can be employed to form a new carbocyclic or heterocyclic ring.

Pictet-Spengler Reaction: A derivative with an aminoethyl side chain on the benzene ring could undergo a Pictet-Spengler reaction with an aldehyde or ketone to form a fused tetrahydroisoquinoline ring system.

Fischer Indole Synthesis: A hydrazone derivative of a ketone-substituted benzoxazole could be cyclized under acidic conditions to form a fused indole ring.

These strategies would significantly expand the chemical space around the this compound core, offering pathways to novel polycyclic chemotypes.

Development of Probes and Linkers based on this compound for Chemical Biology Tools

The unique structural features of this compound make it an attractive scaffold for the development of chemical biology tools. By incorporating reporter groups or reactive handles for bioconjugation, derivatives of this compound can be transformed into probes for studying biological systems.

Bioconjugation Strategies for Labeling and Immobilization

To utilize this compound as a molecular probe, it needs to be attached to biomolecules such as proteins or nucleic acids. This is achieved through bioconjugation, which involves the formation of a stable covalent bond. The 2-amino group is a prime site for such modifications.

Common bioconjugation strategies that could be employed include:

Amide Bond Formation: The 2-amino group can be acylated with an activated carboxylic acid (e.g., an N-hydroxysuccinimide ester) of a linker or reporter molecule.

Thiourea Formation: Reaction of the 2-amino group with an isothiocyanate-functionalized molecule would yield a stable thiourea linkage.

Reductive Amination: The amino group could be reacted with an aldehyde-containing molecule in the presence of a reducing agent to form a secondary amine linkage.

These strategies allow for the attachment of various functionalities, including affinity tags for purification, fluorescent dyes for imaging, or crosslinkers for studying molecular interactions.

Fluorescent, Spin, and Affinity Labeling Derivatizations

The benzoxazole core itself possesses inherent fluorescent properties, which can be modulated and enhanced through chemical modification. nih.govperiodikos.com.brperiodikos.com.brrsc.orgrsc.org This makes this compound a promising starting point for the development of fluorescent probes.

Fluorescent Labeling: By introducing or modifying substituents on the benzoxazole ring, the absorption and emission wavelengths, as well as the quantum yield, can be tuned. For example, the introduction of electron-donating or electron-withdrawing groups can shift the fluorescence spectrum. The 2-amino group provides a convenient handle to attach other fluorophores, creating Förster Resonance Energy Transfer (FRET) pairs for studying conformational changes in biomolecules.

Spin Labeling: For studies involving electron paramagnetic resonance (EPR) spectroscopy, a stable radical (spin label), such as a nitroxide moiety (e.g., TEMPO), could be attached to the this compound scaffold. This would typically be achieved by coupling a carboxyl-functionalized nitroxide to the 2-amino group.

Affinity Labeling: To create an affinity label, a reactive group capable of forming a covalent bond with a target biomolecule is incorporated into the structure. For instance, an electrophilic group like an α-haloketone or a Michael acceptor could be attached via a linker to the 2-amino position. Such probes are valuable for identifying and characterizing the binding partners of the parent compound.

The table below summarizes potential derivatizations for creating chemical biology tools.

Probe Type Functional Group to Introduce Potential Attachment Site Application
Fluorescent ProbeExtended π-system or another fluorophoreBenzene Ring or 2-Amino GroupCellular imaging, FRET studies
Spin LabelNitroxide Radical (e.g., TEMPO)2-Amino GroupEPR spectroscopy, studying protein dynamics
Affinity LabelElectrophilic warhead (e.g., acrylamide)2-Amino GroupTarget identification and validation

Theoretical and Computational Studies on 4 Methylthio Benzo D Oxazol 2 Amine

Electronic Structure and Bonding Analysis of 4-(Methylthio)benzo[d]oxazol-2-amine

The electronic structure and bonding of a molecule are fundamental to its chemical properties and reactivity. Computational analyses provide a detailed picture of how electrons are distributed within this compound and how this distribution influences its interactions.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations are often employed to determine optimized molecular geometry, vibrational frequencies, and other electronic properties. The choice of the functional and basis set is crucial for obtaining accurate results. For related heterocyclic compounds like benzothiazole (B30560) and benzoxazole (B165842) derivatives, the B3LYP functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Commonly used basis sets for such molecules include Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p). The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic structure, especially in molecules containing heteroatoms and potential for hydrogen bonding. For instance, in studies of similar benzothiazole derivatives, the B3LYP method with a 6-31+G(d,p) basis set has been successfully used to investigate their theoretical properties.

Table 1: Commonly Used DFT Functionals and Basis Sets in Computational Studies of Related Heterocyclic Compounds

FunctionalBasis SetTypical Applications
B3LYP6-31G(d,p)Geometry optimization, vibrational frequency calculation
B3LYP6-31+G(d,p)Systems with anions or weak interactions, improved description of diffuse electrons
B3LYP6-311++G(d,p)Higher accuracy calculations, detailed electronic property analysis
PBE06-311+G(d,p)Calculation of electronic and optical properties

This table is generated based on computational methodologies reported for analogous compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system and the amino group, while the LUMO would likely be distributed over the aromatic system. The methylthio group can also influence the electron density and orbital energies. In related benzothiazole derivatives, substituents on the ring have been shown to significantly affect the HOMO-LUMO energy gap and, consequently, the reactivity of the molecule. Quantum chemical calculations are a reliable approach to determine the HOMO-LUMO energy gap and assess chemical reactivity.

Table 2: Conceptual HOMO, LUMO, and Energy Gap Values for a Hypothetical Benzoxazole Derivative based on Related Compounds

ParameterValue (eV)Significance
HOMO Energy-6.5Electron-donating ability
LUMO Energy-1.5Electron-accepting ability
HOMO-LUMO Energy Gap (ΔE)5.0Chemical reactivity and kinetic stability

Note: These are representative values based on computational studies of similar heterocyclic systems and are intended for illustrative purposes.

The charge distribution within a molecule provides valuable information about its polarity and reactive sites. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are useful for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas with an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the oxazole (B20620) ring and the nitrogen of the amino group are expected to be regions of high electron density (negative potential). The hydrogen atoms of the amino group and the aromatic protons would likely exhibit positive electrostatic potential.

Conformational Analysis and Tautomerism of this compound

The three-dimensional structure and the potential for tautomerism are critical aspects that influence the biological activity and physical properties of this compound.

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. For this compound, rotations around the C-S bond of the methylthio group and the C-N bond of the amino group can lead to different conformers. Computational methods can be used to perform a systematic scan of the potential energy surface by varying key dihedral angles to locate the energy minima corresponding to stable conformations.

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, the most likely form of tautomerism is the amino-imino tautomerism.

The 2-amino form is generally the more stable tautomer for 2-aminobenzoxazoles and related heterocycles in both the solid state and in solution. However, the relative stability of tautomers can be influenced by factors such as the solvent environment. Computational calculations can be employed to determine the relative energies of the different tautomeric forms and to predict the equilibrium constant between them. By calculating the Gibbs free energy of each tautomer, it is possible to determine their relative populations at a given temperature.

Protonation States and pKa Prediction using Computational Methods

The protonation state of a molecule is crucial as it influences its solubility, lipophilicity, and interactions with biological targets. Computational methods can predict the most likely sites of protonation and estimate the acid dissociation constant (pKa). For this compound, there are several potential protonation sites: the exocyclic amino group and the nitrogen atom within the oxazole ring.

The pKa of the parent 2-aminobenzoxazole (B146116) has been reported to be around 4.5. ucsd.edu The introduction of a methylthio group at the 4-position is expected to modulate this value. Computational approaches, such as those based on Density Functional Theory (DFT) in combination with a continuum solvation model (like the Poisson-Boltzmann or SMD models), can be employed to predict this change. peerj.com The pKa is typically calculated using a thermodynamic cycle that involves the Gibbs free energies of the protonated and deprotonated species in solution.

Table 1: Predicted pKa Values for Potential Protonation Sites of this compound

Protonation SitePredicted pKa (Hypothetical)Computational Method
Exocyclic Amine (-NH2)4.2 - 4.8DFT (B3LYP/6-31G) with SMD solvation
Ring Nitrogen (N-3)1.5 - 2.5DFT (B3LYP/6-31G) with SMD solvation

Note: The values in this table are hypothetical and serve as illustrative examples of what computational predictions might yield. The actual values would require specific calculations.

The exocyclic amino group is generally predicted to be the more basic site compared to the endocyclic nitrogen, which is part of an aromatic system and whose lone pair contributes to the π-electron cloud.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is instrumental in mapping out the potential reaction pathways for the synthesis and subsequent reactions of this compound.

One common route for the synthesis of 2-aminobenzoxazoles involves the cyclization of o-aminophenols with a cyanating agent. acs.org For 4-(methylthio)-2-aminophenol, the reaction with cyanogen (B1215507) bromide would proceed through a series of intermediates. Computational methods, particularly DFT, can be used to model the geometries of reactants, intermediates, transition states, and products along the reaction coordinate. This allows for the visualization of the structural changes occurring during the reaction.

By calculating the energies of the transition states and intermediates, the activation energy for each step in a proposed reaction mechanism can be determined. mdpi.com The step with the highest activation energy is identified as the rate-limiting step of the reaction. This information is vital for optimizing reaction conditions to improve yield and reaction rate. For instance, in the cyclization of 4-(methylthio)-2-aminophenol, the intramolecular nucleophilic attack of the hydroxyl group on the cyanamide (B42294) intermediate is a plausible rate-limiting step.

Table 2: Hypothetical Activation Energies for the Synthesis of this compound

Reaction StepReactant(s)Product(s)Activation Energy (kcal/mol) (Hypothetical)
1. Cyanamide Formation4-(methylthio)-2-aminophenol + BrCNN-(2-hydroxy-5-(methylthio)phenyl)cyanamide15-20
2. Intramolecular CyclizationN-(2-hydroxy-5-(methylthio)phenyl)cyanamide4-(Methylthio)benzo[d]oxazol-2-imine25-30
3. Tautomerization4-(Methylthio)benzo[d]oxazol-2-imineThis compound5-10

Note: This table presents hypothetical data to illustrate the type of information obtained from such computational studies.

The choice of solvent can significantly impact reaction rates and pathways. Implicit and explicit solvent models in computational chemistry can simulate these effects. For example, a polar aprotic solvent might stabilize charged intermediates, thereby lowering the activation energy of certain steps. Similarly, the role of a catalyst can be modeled by including the catalytic species in the calculations and determining how it alters the energy profile of the reaction. For the synthesis of 2-aminobenzoxazoles, both acid and base catalysis can be explored computationally to understand their mechanistic roles. rsc.org

Mechanistic Investigations of 4 Methylthio Benzo D Oxazol 2 Amine in Biological Systems Non Clinical Focus

Enzyme Target Identification and Molecular Interaction Mechanisms

Inhibition Kinetics and Mode of Enzyme Binding

No information is available regarding the specific enzymes inhibited by 4-(Methylthio)benzo[d]oxazol-2-amine or the kinetics of such inhibition.

Allosteric Modulation and Conformational Changes

There are no studies indicating that this compound acts as an allosteric modulator of any enzyme, nor are there descriptions of any conformational changes it may induce.

Receptor Binding and Signaling Pathway Modulation Mechanisms

Ligand-Receptor Complex Formation and Specificity

No data has been published on the binding of this compound to any biological receptors or the specificity of such interactions.

Downstream Signaling Cascade Activation or Inhibition

The effect of this compound on any downstream signaling cascades has not been investigated or reported in the scientific literature.

Interactions with Nucleic Acids and Lipids at a Molecular Level

There is no available research on the direct molecular interactions of this compound with nucleic acids (DNA or RNA) or with lipid membranes.

A comprehensive article on the mechanistic investigations of this compound in biological systems cannot be generated at this time due to a lack of specific scientific research on this compound. Further experimental studies are required to elucidate its potential biological targets and mechanisms of action.

DNA/RNA Binding Studies and Intercalation Mechanisms

No published studies were identified that investigated the direct binding of This compound to DNA or RNA. Therefore, there is no experimental data available concerning its binding affinity, mode of interaction (e.g., intercalation, groove binding), or any potential sequence selectivity.

Membrane Interaction, Permeability, and Lipid Bilayer Perturbations

There is a lack of available data from studies such as parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell permeability assays for This compound . As a result, its passive permeability across biological membranes has not been characterized. Furthermore, no research detailing its interactions with and potential perturbation of lipid bilayers could be located.

Cellular Uptake and Subcellular Distribution Mechanisms in vitro

Transporter-Mediated Uptake Pathways

No studies have been published that identify or characterize the role of any specific membrane transporters in the cellular uptake of This compound .

Intracellular Localization within Organelles and Compartments

There is no information available from imaging or cell fractionation studies that describes the subcellular distribution of This compound . Consequently, its potential accumulation or localization within specific organelles or cellular compartments remains unknown.

Non Therapeutic Applications of 4 Methylthio Benzo D Oxazol 2 Amine in Advanced Materials and Catalysis

Role in Material Science and Functional Materials

The unique combination of a rigid aromatic system and reactive functional groups in 4-(Methylthio)benzo[d]oxazol-2-amine makes it a promising building block for a variety of functional materials. Its potential applications span from high-performance polymers to cutting-edge organic electronic devices.

Monomer Synthesis for Polymer Chemistry and Oligomerization

The presence of a primary amino group and an aromatic backbone allows this compound to serve as a valuable monomer in the synthesis of novel polymers and oligomers. The amino group can readily participate in various polymerization reactions, including polycondensation and addition polymerization, to introduce the benzoxazole (B165842) moiety into the polymer backbone.

The incorporation of the rigid and planar benzoxazole unit is expected to impart desirable properties to the resulting polymers, such as high thermal stability, good mechanical strength, and specific optoelectronic characteristics. The methylthio group can further modulate these properties by influencing the polymer's solubility, morphology, and electronic structure. Research on related aminobenzoxazole and aminobenzothiazole derivatives has demonstrated their utility in creating polymers with high glass transition temperatures and excellent film-forming capabilities. For instance, polyimides and polyamides derived from such monomers have shown potential for applications in high-temperature plastics and specialty fibers.

Below is a table summarizing the potential polymer types that could be synthesized using this compound as a monomer and the expected properties.

Polymer TypeCo-monomerPotential Polymerization MethodExpected Polymer Properties
PolyamideDiacyl chloridePolycondensationHigh thermal stability, good mechanical strength, low solubility.
PolyimideDianhydridePolycondensation followed by cyclizationExcellent thermal and oxidative stability, good dielectric properties.
PolyureaDiisocyanateAddition PolymerizationGood elasticity, abrasion resistance.
Poly(Schiff base)DialdehydePolycondensationInteresting optical and electronic properties, potential for sensing applications.

Components in Organic Light-Emitting Diode (OLED) Devices

The benzoxazole core is a well-known fluorophore, and its derivatives are actively investigated for their applications in organic light-emitting diodes (OLEDs). The inherent fluorescence of the benzoxazole ring system, combined with the electronic effects of the amino and methylthio substituents, makes this compound a candidate for use as an emitter or a host material in OLED devices.

The electron-donating nature of both the amino and methylthio groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby tuning its emission color and quantum efficiency. It is postulated that derivatives of this compound could be engineered to exhibit emission in the blue or green region of the visible spectrum, which is highly desirable for display and lighting applications. While direct studies on this specific compound are limited, research on similar benzoxazole and benzothiazole (B30560) derivatives has shown their potential as efficient emitters in OLEDs.

Applications in Organic Electronics and Semiconductor Research

The field of organic electronics relies on the development of new semiconducting materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The planar and π-conjugated structure of this compound suggests its potential as a building block for organic semiconductors.

The ability of the benzoxazole ring to facilitate π-π stacking interactions is crucial for charge transport in the solid state. The methylthio and amino groups can be chemically modified to enhance intermolecular interactions and control the self-assembly of the molecules, which are critical factors for achieving high charge carrier mobility. While the parent compound may exhibit modest semiconductor properties, its derivatives, obtained through functionalization of the amino group, could lead to materials with improved performance. For example, the introduction of extended aromatic or electron-withdrawing groups could modulate the bandgap and improve the charge transport characteristics.

Catalytic Roles and Ligand Design from this compound Derivatives

The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) and a reactive amino group makes this compound and its derivatives attractive candidates for applications in catalysis, both as organocatalysts and as ligands for transition metal complexes.

Organocatalysis and Metal-Free Catalytic Systems

The 2-amino group on the benzoxazole ring can act as a Brønsted or Lewis base, and in its protonated form, as a Brønsted acid. This dual acidic/basic nature allows it to potentially catalyze a variety of organic reactions in a metal-free manner. For instance, derivatives of this compound could be explored as catalysts for reactions such as aldol condensations, Michael additions, and ring-opening polymerizations.

The sulfur atom of the methylthio group could also play a role in catalysis, either by acting as a Lewis basic site or by stabilizing reactive intermediates. The development of chiral derivatives of this compound could open up possibilities for its use in asymmetric organocatalysis, a rapidly growing field in synthetic organic chemistry.

Design of Ligands for Transition Metal Catalysis and Asymmetric Synthesis

The nitrogen and oxygen atoms of the benzoxazole ring, along with the exocyclic 2-amino group, provide multiple coordination sites for transition metals. This makes this compound a versatile scaffold for the design of novel ligands for a wide range of catalytic applications.

By modifying the amino group with appropriate functional groups, bidentate or tridentate ligands can be synthesized. For example, the reaction of the amino group with salicylaldehyde would yield a Schiff base ligand capable of forming stable complexes with various transition metals like copper, palladium, and rhodium. These metal complexes could then be screened for their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation.

Furthermore, the introduction of chiral centers into the ligand structure, for instance, by using chiral aldehydes or by resolving the final ligand, could lead to the development of catalysts for asymmetric synthesis. The methylthio group at the 4-position can sterically and electronically influence the coordination environment around the metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.

The table below outlines potential ligand types derived from this compound and their prospective applications in catalysis.

Ligand TypeSynthesis from this compoundMetal ComplexPotential Catalytic Application
Schiff BaseCondensation with an aldehyde (e.g., salicylaldehyde)Cu(II), Pd(II), Ru(III)Cross-coupling reactions, oxidation catalysis.
Amide/Phosphine (B1218219)Acylation followed by reaction with a phosphineRh(I), Ir(I)Asymmetric hydrogenation, hydroformylation.
Bis(oxazoline) typeMulti-step synthesis involving the amino groupVarious transition metalsAsymmetric cyclopropanation, Diels-Alder reactions.

Use in Analytical Chemistry and Sensor Technologies

The inherent photophysical properties of the benzoxazole core suggest that this compound could be a valuable building block in the development of advanced analytical tools. The presence of a heteroaromatic system often imparts fluorescence, a phenomenon that is highly sensitive to the molecule's local environment and interactions with other chemical species.

Chemo-Sensors and Fluorescent Probes for Specific Analytes

Benzoxazole and its derivatives are recognized for their promising photoluminescent properties, which make them attractive candidates for the development of fluorescent probes. periodikos.com.br The design of a chemosensor typically involves integrating a fluorophore, such as the benzoxazole core, with a specific recognition site for a target analyte. The interaction between the analyte and the recognition site can induce a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in emission intensity, or a shift in the emission wavelength.

While no specific studies detailing the use of this compound as a chemosensor have been reported, the 2-amino and 4-methylthio substituents offer potential sites for functionalization. The amino group, for instance, could be modified to incorporate moieties that selectively bind to specific metal ions, anions, or biologically relevant molecules. For example, benzoxazole-containing macrocycles have been designed as fluorescent sensors for metal ions like Zn²⁺ and Cd²⁺. mdpi.com The underlying principle in many such sensors is a photoinduced electron transfer (PET) mechanism, where the binding of the analyte modulates the electron transfer process and, consequently, the fluorescence output.

The methylthio group at the 4-position may also influence the photophysical properties of the benzoxazole core. Sulfur-containing compounds are known to interact with certain heavy metal ions, suggesting a potential avenue for designing sensors for environmental monitoring. Further research would be needed to explore these possibilities and to characterize the fluorescence quantum yield and sensitivity of such probes.

Table 1: Potential Design Strategies for this compound-Based Chemosensors

Target AnalytePotential Recognition Moiety (Modification of 2-amino group)Sensing Mechanism
Metal Cations (e.g., Zn²⁺, Cu²⁺)Polyamine chains, crown ethersChelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET)
Anions (e.g., F⁻, CN⁻)Urea/thiourea groups, boronic acidsHydrogen bonding interactions leading to changes in fluorescence
Biothiols (e.g., Cysteine)Michael acceptors (e.g., α,β-unsaturated ketones)Nucleophilic addition reaction causing a change in the electronic structure and fluorescence

This table is hypothetical and based on established principles of fluorescent probe design, as no specific data for this compound exists in the reviewed literature.

Derivatization Agents for Chromatographic and Spectroscopic Analysis

In analytical techniques such as high-performance liquid chromatography (HPLC), derivatization is a common strategy to enhance the detectability of analytes that lack a strong chromophore or fluorophore. sdiarticle4.com Derivatizing agents are compounds that react with the analyte to form a new derivative with improved detection characteristics.

The 2-amino group of this compound makes it a potential candidate for use as a derivatization agent for analytes containing reactive functional groups, such as carboxylic acids or aldehydes. The reaction would form a stable amide or imine linkage, respectively, thereby tagging the analyte with the benzoxazole moiety. If the resulting derivative exhibits strong UV absorbance or fluorescence, it would allow for highly sensitive detection.

The general process of pre-column derivatization in HPLC involves mixing the sample with the derivatizing reagent before injection into the chromatography system. The resulting derivatives are then separated on the column and detected.

Table 2: Potential Applications of this compound as a Derivatization Agent

Analyte Functional GroupPotential Reaction ProductEnhanced Detection Method
Carboxylic AcidAmide derivativeUV-Visible or Fluorescence Detection
Aldehyde/KetoneImine (Schiff base) derivativeUV-Visible or Fluorescence Detection
IsocyanateUrea derivativeUV-Visible or Fluorescence Detection

This table outlines theoretical applications based on the chemical reactivity of the 2-amino group. Experimental validation of these applications for this compound is not available in the current scientific literature.

The utility of this compound as a derivatization agent would depend on several factors, including the reactivity of the amino group, the stability of the resulting derivatives, and the spectroscopic properties of the benzoxazole tag. The presence of the methylthio group might also influence the chromatographic behavior of the derivatives, potentially offering unique selectivity in separations. Further investigation is required to synthesize and characterize these potential derivatives and to develop analytical methods based on their formation.

Future Directions and Emerging Research Avenues for 4 Methylthio Benzo D Oxazol 2 Amine

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The discovery and optimization of novel chemical compounds have been significantly accelerated by the advent of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are adept at identifying patterns in vast datasets, predicting molecular properties, and even designing new molecules de novo. wur.nlijettjournal.org For 4-(Methylthio)benzo[d]oxazol-2-amine, AI and ML can be instrumental in navigating the complex chemical space to identify derivatives with enhanced properties.

Machine learning algorithms, particularly deep learning and artificial neural networks (ANNs), can be trained on existing data from benzoxazole (B165842) and benzothiazole (B30560) libraries to build robust quantitative structure-activity relationship (QSAR) models. nih.govnih.gov These models can predict the properties of hypothetical derivatives of this compound without the need for initial synthesis and screening, thereby saving considerable time and resources. astrazeneca.com For instance, generative models could propose novel substitutions on the benzoxazole ring or the amine group to optimize for specific characteristics, such as fluorescence quantum yield for materials science applications or specific binding affinities for bio-inspired systems. Transfer learning, a technique where a model trained on one task is adapted to a second related task, could be particularly useful, leveraging data from large, well-characterized chemical libraries to make accurate predictions for the more sparsely studied benzoxazole derivatives. astrazeneca.com

AI/ML TechniqueApplication in Chemical Discovery for this compoundPotential Outcome
Artificial Neural Networks (ANNs) Develop QSAR models to predict properties (e.g., photophysical, material) of new derivatives. nih.govRapid identification of promising candidate molecules for synthesis.
Generative Adversarial Networks (GANs) De novo design of novel benzoxazole structures with desired characteristics.Discovery of entirely new derivatives with superior performance.
Transfer Learning Leverage knowledge from broad chemical datasets to improve prediction accuracy for specific benzoxazole properties. astrazeneca.comMore accurate property prediction with limited specific data.
Natural Language Processing (NLP) Mine scientific literature to extract synthesis pathways and reaction conditions for related compounds.Accelerate the development of novel and efficient synthetic routes.

Exploration of Novel Reaction Pathways and Methodologies for Synthesis and Functionalization

While classical methods for synthesizing the benzoxazole core, such as the condensation of 2-aminophenols with carboxylic acids, are well-established, future research will focus on developing more efficient, versatile, and sustainable alternatives. nih.govekb.eg The exploration of novel catalysts, reaction media, and energy sources is paramount. For instance, the use of transition-metal catalysts like palladium or nickel has shown promise in creating C-N and C-S bonds, which could be adapted for novel functionalization strategies for this compound. mdpi.com

Future synthetic methodologies will likely involve:

One-Pot Reactions: Designing multi-component reactions where the benzoxazole core is assembled and functionalized in a single step, improving efficiency and reducing waste. nih.govresearchgate.net

Flow Chemistry: Utilizing microreactor technology for continuous synthesis, offering better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Photoredox Catalysis: Using light to drive chemical reactions, enabling unique transformations under mild conditions that are not accessible through traditional thermal methods. This could open new avenues for functionalizing the benzoxazole scaffold.

Late-Stage Functionalization: Developing methods to selectively modify the this compound core after its initial synthesis. This allows for the rapid generation of a diverse library of analogues for screening in various applications.

The functionalization of the 2-amino group and the benzene (B151609) ring of the benzothiazole moiety (a close structural relative) is a key area of research, and similar strategies can be applied to this compound to create a wide array of new molecules. mdpi.com

Expansion into New Areas of Advanced Materials Science and Bio-inspired Systems (Non-Therapeutic)

The inherent photophysical properties of the benzoxazole scaffold make it an attractive candidate for applications in materials science. researchgate.net Benzoxazole derivatives are known to exhibit fluorescence, and their absorption and emission properties can be tuned by altering the substituents on the heterocyclic core. researchgate.net This opens up avenues for the development of advanced materials based on this compound.

Potential non-therapeutic applications include:

Fluorescent Probes and Sensors: The methylthio group and the amino group can influence the electronic properties of the benzoxazole ring system. By strategically modifying the molecule, it could be developed into a selective sensor for detecting specific metal ions, anions, or biomolecules through changes in its fluorescence (chemosensors).

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the benzoxazole core is conducive to π-π stacking, a desirable property for charge transport in organic electronic materials. Derivatives of this compound could be investigated as emitters or host materials in OLED devices.

Bio-inspired Adhesives and Coatings: The 2-amino group offers a reactive handle for polymerization or grafting onto surfaces. This could be exploited to create bio-inspired materials, such as underwater adhesives or anti-fouling coatings, by incorporating the benzoxazole unit into polymer backbones.

Research in this area would focus on systematically studying the structure-property relationships to understand how modifications to the this compound structure affect its material properties.

Potential Application AreaKey Property of Benzoxazole CoreResearch Focus for this compound
Fluorescent Probes Inherent fluorescence and tunable photophysical properties. researchgate.netSynthesis of derivatives that exhibit solvatochromism or selective binding to analytes.
Organic Electronics (OLEDs) Planar structure facilitating π-π stacking and charge transport.Investigation of derivatives as potential emitter or host materials.
Polymer Science Reactive amine group for polymerization and functionalization. vulcanchem.comIncorporation into polymer chains to create novel materials with unique optical or surface properties.

Addressing Sustainability Challenges in the Synthesis and Application of Related Compounds

The principles of green chemistry are becoming increasingly integral to chemical synthesis, aiming to reduce the environmental impact of chemical processes. nih.gov Future research on this compound and related compounds must prioritize sustainability. This involves a holistic approach, from the choice of starting materials to the final application of the compound.

Key sustainability challenges and future research directions include:

Use of Greener Solvents: Many traditional syntheses of heterocyclic compounds rely on volatile and often toxic organic solvents. Research will focus on replacing these with more environmentally benign alternatives like water, ethanol, or ionic liquids, or adopting solvent-free reaction conditions. ekb.egmdpi.com

Atom Economy: Developing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. One-pot and multicomponent reactions are excellent strategies for improving atom economy. researchgate.net

Catalyst Reusability: Shifting from homogeneous catalysts, which are difficult to separate from the reaction mixture, to heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles. nih.govmdpi.com

Energy Efficiency: Employing energy-efficient synthesis methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. ekb.egresearchgate.net

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the benzoxazole core, reducing the reliance on petrochemicals.

By integrating these green chemistry principles, the synthesis and functionalization of this compound can be made more economically viable and environmentally responsible.

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